REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:31])([CH3:30])[CH2:3][CH2:4][NH:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([C:15]2[C:26]([CH3:27])=[N:25][C:18]3[N:19]=[C:20](SC)[N:21]=[CH:22][C:17]=3[CH:16]=2)[C:12]([CH3:28])=[CH:11][C:10]=1[F:29])=[O:7].C1C=C(Cl)C=C(C(OO)=O)C=1.[NH3:43]>C(Cl)Cl>[NH2:43][C:20]1[N:21]=[CH:22][C:17]2[CH:16]=[C:15]([C:13]3[C:12]([CH3:28])=[CH:11][C:10]([F:29])=[C:9]([NH:8][C:6]([NH:5][CH2:4][CH2:3][C:2]([CH3:31])([CH3:30])[CH3:1])=[O:7])[CH:14]=3)[C:26]([CH3:27])=[N:25][C:18]=2[N:19]=1
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Name
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1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea
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Quantity
|
0.248 g
|
Type
|
reactant
|
Smiles
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CC(CCNC(=O)NC1=C(C=C(C(=C1)C1=CC2=C(N=C(N=C2)SC)N=C1C)C)F)(C)C
|
Name
|
|
Quantity
|
0.208 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
8.99 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stir the mixture at RT for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Treat
|
Type
|
STIRRING
|
Details
|
stir at RT overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
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Details
|
Concentrate the mixture to dryness
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Type
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ADDITION
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Details
|
treat with saturated
|
Type
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EXTRACTION
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Details
|
Na2CO3 and extract with DCM (4×)
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Type
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DRY_WITH_MATERIAL
|
Details
|
Dry the combined organics over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
purify via silica gel chromatography (50-100% EtOAc/Hex
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)N=C(C(=C2)C=2C(=CC(=C(C2)NC(=O)NCCC(C)(C)C)F)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |